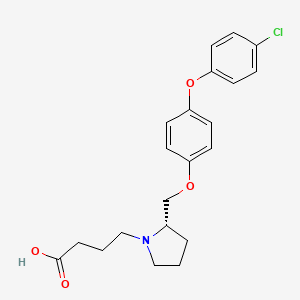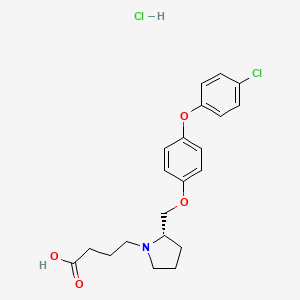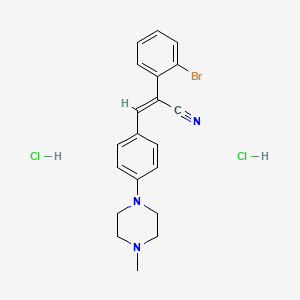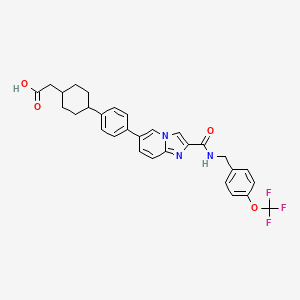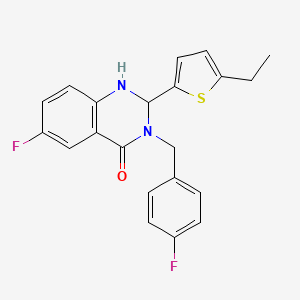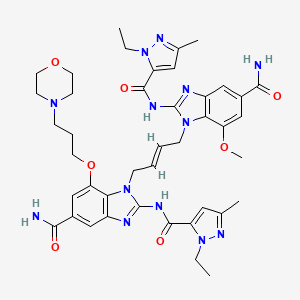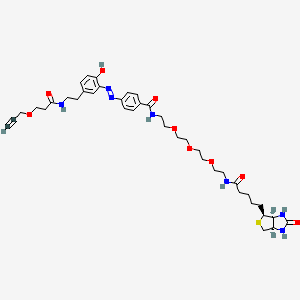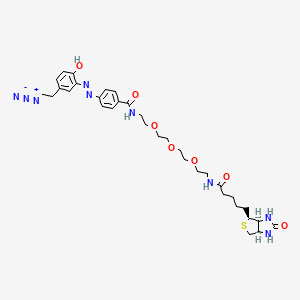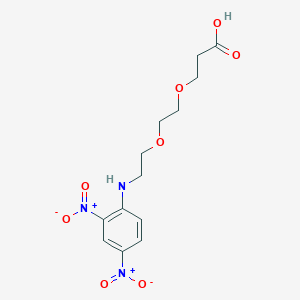
DNP-PEG2-acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
作用机制
Target of Action
DNP-PEG2-acid is a PEG linker containing a DNP and carboxylic acid moiety . The primary target of DNP (2,4-Dinitrophenol) is the mitochondrial oxidative phosphorylation process . DNP is involved in biological applications such as participating in ion transport across membranes .
Mode of Action
DNP acts as an uncoupler of oxidative phosphorylation in mitochondria . It stimulates respiration in the bacterial phosphorylating particles . DNP prevents the reassociation of the coupling enzyme with the electron transport particles . This uncoupling effect of DNP is influenced by the membrane lipid composition .
Biochemical Pathways
DNP affects the cyclooxygenase-2 (COX-2) pathway and its enzymatic product prostaglandin E2 (PGE2) . PGE2 is known to increase the proton current through pure lipid membranes .
Pharmacokinetics
DNP exhibits significant nonlinear pharmacokinetics, attributed to nonlinear plasma protein binding and nonlinear partitioning into liver and kidney . The hydrophilic PEG linker in this compound increases the water solubility of the compound in aqueous media , which could potentially influence its bioavailability.
Result of Action
The molecular and cellular effects of DNP’s action are complex. It has been shown to stimulate respiration in bacterial phosphorylating particles . In the context of cancer, PGE2, the main product of COX-2, mediates its effects in cancer cell proliferation, invasion, and death .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the hydrophilic PEG linker increases the water solubility of the compound in aqueous media , which could potentially influence its action in different physiological environments.
生化分析
Biochemical Properties
DNP-PEG2-acid plays a significant role in biochemical reactions, primarily due to its ability to form stable amide bonds with primary and secondary amines. This interaction is facilitated by the presence of the carboxylic acid group, which reacts with amines under specific conditions such as EDC or DCC coupling . The compound is involved in ion transport across membranes, interacting with various enzymes and proteins that facilitate this process . For instance, this compound can interact with membrane transport proteins, influencing their activity and stability.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can alter the activity of signaling proteins, leading to changes in downstream signaling pathways . Additionally, this compound can impact gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing cellular metabolism and overall cell function.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. The compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to specific enzymes, either inhibiting or activating their activity, which in turn affects various biochemical pathways . Additionally, the compound can interact with DNA-binding proteins, leading to alterations in gene expression and subsequent cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, but its activity can diminish over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including changes in cell viability and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects, while higher doses can lead to significant changes in cellular and physiological functions. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response . Additionally, high doses of this compound can result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. The compound can influence metabolic flux and metabolite levels by modulating enzyme activity . For instance, this compound may interact with enzymes involved in glycolysis or the citric acid cycle, thereby affecting the overall metabolic state of the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes via specific transporters or binding proteins . Once inside the cell, this compound may localize to specific cellular compartments, influencing its activity and function. The distribution of the compound within tissues can also affect its overall efficacy and potential side effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of this compound is essential for elucidating its precise mechanisms of action.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis typically involves the use of reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to form stable amide bonds .
Industrial Production Methods
Industrial production of DNP-PEG2-acid involves scaling up the synthetic routes used in laboratory settings. The process requires precise control of reaction conditions, including temperature, pH, and reagent concentrations, to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
DNP-PEG2-acid undergoes various chemical reactions, including:
Substitution Reactions: The terminal carboxylic acid can react with primary amines to form stable amide bonds.
Oxidation and Reduction Reactions: The DNP group can participate in redox reactions, although these are less common in typical applications.
Common Reagents and Conditions
EDC and HATU: Used for forming amide bonds between the carboxylic acid and primary amines.
DCC (N,N’-dicyclohexylcarbodiimide): Another reagent used for amide bond formation.
Major Products Formed
The major products formed from reactions involving this compound are typically amide derivatives, which are stable and useful in various applications .
科学研究应用
DNP-PEG2-acid has a wide range of applications in scientific research, including:
相似化合物的比较
Similar Compounds
DNP-PEG1-acid: Similar structure but with a shorter PEG linker.
DNP-PEG3-acid: Similar structure but with a longer PEG linker.
Uniqueness
DNP-PEG2-acid is unique due to its specific PEG linker length, which provides an optimal balance between solubility and reactivity . This makes it particularly useful in applications where both properties are essential.
属性
IUPAC Name |
3-[2-[2-(2,4-dinitroanilino)ethoxy]ethoxy]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O8/c17-13(18)3-5-23-7-8-24-6-4-14-11-2-1-10(15(19)20)9-12(11)16(21)22/h1-2,9,14H,3-8H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZALENBFHFRJPM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCOCCOCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


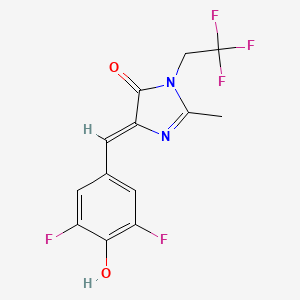
![(5E)-5-[(3,5-difluoro-4-hydroxyphenyl)methylidene]-3-methyl-2-(nitrosomethylidene)imidazolidin-4-one](/img/structure/B607086.png)
